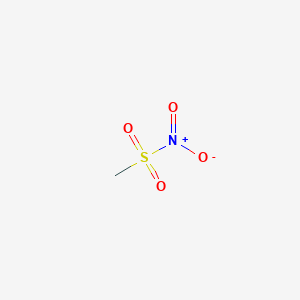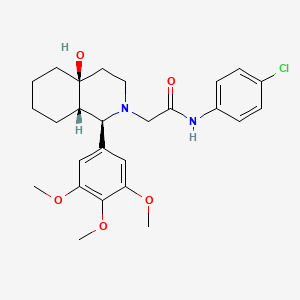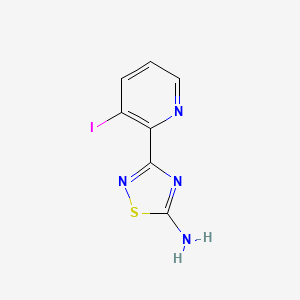![molecular formula C17H19N3O2 B12626573 [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone is a chemical compound with a complex structure that includes a pyridine ring, a morpholine ring, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-methylphenyl, undergoes nitration to form 5-nitro-2-methylphenyl. This intermediate is then reduced to obtain 5-amino-2-methylphenyl.
Coupling Reaction: The 5-amino-2-methylphenyl is coupled with pyridine-2-carboxylic acid under specific conditions to form the pyridine ring.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to bind to specific molecular targets.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new drugs and chemical processes.
Mécanisme D'action
The mechanism of action of [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as protein kinase C (PKC), by binding to the active site and preventing substrate access. This inhibition can modulate various cellular pathways, leading to therapeutic effects in disease treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound shares a similar structure but includes a pyrimidine ring instead of a morpholine ring.
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline: Another related compound with a pyrimidine ring and similar functional groups.
Uniqueness
The uniqueness of [5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone lies in its combination of the pyridine and morpholine rings, which confer distinct chemical properties and biological activities. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H19N3O2 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
[5-(5-amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H19N3O2/c1-12-2-4-14(18)10-15(12)13-3-5-16(19-11-13)17(21)20-6-8-22-9-7-20/h2-5,10-11H,6-9,18H2,1H3 |
Clé InChI |
MZOKHTRUMPOJCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)



![D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12626543.png)

![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
